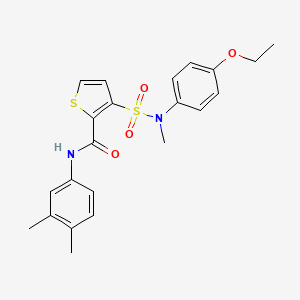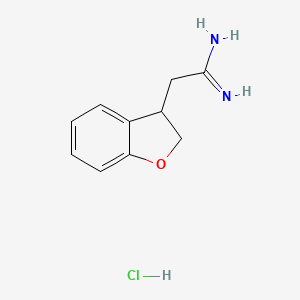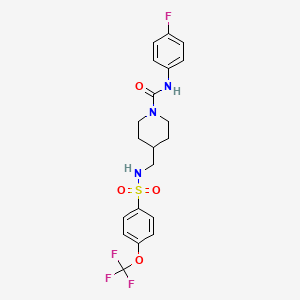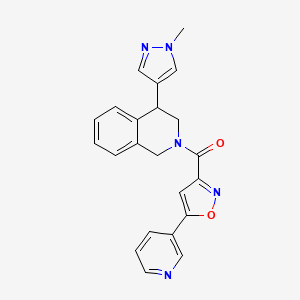
N-(3,4-dimethylphenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photostabilization of PVC Films
Research by Balakit et al. (2015) explored the use of new thiophene derivatives, including compounds similar to N-(3,4-dimethylphenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide, as photostabilizers for poly(vinyl chloride) (PVC) films. These thiophenes significantly reduced photodegradation, suggesting their potential as additives for PVC stabilization (Balakit et al., 2015).
Synthesis of Aromatic–Aliphatic Polyamides
Ubale et al. (2001) synthesized a monomer, 2,5-bis(4-carboxy methylene phenyl)-3,4-diphenyl thiophene, and used it to prepare a series of aromatic–aliphatic polyamides. These polyamides displayed good solubility in polar solvents and could be cast into transparent and flexible films, highlighting their potential in material science applications (Ubale et al., 2001).
Antiproliferative Activity in Cancer Research
Ghorab et al. (2013) investigated the antiproliferative activity of novel thiophene derivatives, including structures similar to the compound , against breast and colon cancer cell lines. Some derivatives exhibited significant activity, suggesting their potential in cancer treatment research (Ghorab et al., 2013).
Radiosensitization in Cancer Therapy
Threadgill et al. (1991) synthesized a series of nitrothiophene derivatives, exploring their potential as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins activated under specific conditions. This research could be relevant to developing more effective cancer treatment strategies (Threadgill et al., 1991).
Electrochromic Properties in Polyamides
Liou and Chang (2008) synthesized new polyamides containing thiophene derivatives, investigating their electrochromic properties. This research could contribute to the development of new materials with applications in electronic displays and smart windows (Liou & Chang, 2008).
Fluorescent Sensor Development
Guo et al. (2015) developed a new polythiophene derivative that functions as a fluorescent sensor for heavy metal ions and amino acids in aqueous solutions. This research highlights the potential of thiophene derivatives in environmental monitoring and biomedical diagnostics (Guo et al., 2015).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-5-28-19-10-8-18(9-11-19)24(4)30(26,27)20-12-13-29-21(20)22(25)23-17-7-6-15(2)16(3)14-17/h6-14H,5H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPSMGDNHWTMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2703300.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2703304.png)
![3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2703306.png)

![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)
![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2703314.png)
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)
